Cas no 769972-64-7 (4(1H)-Quinolinone, 6-methoxy-3-(4-methoxybenzoyl)-)
4(1H)-Quinolinone, 6-methoxy-3-(4-methoxybenzoyl)- Chemical and Physical Properties
Names and Identifiers
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- 4(1H)-Quinolinone, 6-methoxy-3-(4-methoxybenzoyl)-
- MFCD14726075
- SY288667
- 769972-64-7
- 6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- SR-01000121299
- AKOS001766204
- 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one
- SR-01000121299-1
-
- MDL: MFCD14726075
- Inchi: 1S/C18H15NO4/c1-22-12-5-3-11(4-6-12)17(20)15-10-19-16-8-7-13(23-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21)
- InChI Key: YEWNCJUUUSCLEM-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(OC)C=C2)C(=O)C(C(=O)C2=CC=C(OC)C=C2)=C1
Computed Properties
- Exact Mass: 309.10010796Da
- Monoisotopic Mass: 309.10010796Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 64.6Ų
4(1H)-Quinolinone, 6-methoxy-3-(4-methoxybenzoyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1189261-1g |
6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one |
769972-64-7 | 95% | 1g |
$1375 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1189261-1g |
6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one |
769972-64-7 | 95% | 1g |
$1375 | 2025-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593831-1g |
6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one |
769972-64-7 | 98% | 1g |
¥14625.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1189261-1g |
6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one |
769972-64-7 | 95% | 1g |
$1375 | 2025-02-25 |
4(1H)-Quinolinone, 6-methoxy-3-(4-methoxybenzoyl)- Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4(1H)-Quinolinone, 6-methoxy-3-(4-methoxybenzoyl)-
6-Methoxy-3-(4-Methoxybenzoyl)-4(1H)-Quinolinone (CAS No. 769972-64-7): A Comprehensive Overview
6-Methoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone (CAS No. 769972-64-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(4-methoxybenzoyl)-6-methoxyquinolin-4(1H)-one, belongs to the class of quinolinones, which are characterized by their unique chemical structure and diverse biological activities. This introduction aims to provide a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and potential applications in drug development.
The chemical structure of 6-methoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone is defined by a quinolinone core with specific substituents. The quinolinone ring system is a six-membered nitrogen-containing heterocycle fused to a benzene ring, forming a highly conjugated system that contributes to its stability and reactivity. The presence of a methoxy group at the 6-position and a 4-methoxybenzoyl group at the 3-position imparts unique properties to the molecule, making it an attractive target for various applications.
Recent studies have highlighted the importance of quinolinones in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been shown to exhibit anti-inflammatory, antiviral, and anticancer properties, among others. The specific structure of 6-methoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone has been investigated for its potential as a lead compound in drug discovery programs targeting various diseases.
The synthesis of 6-methoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone typically involves multi-step processes that ensure high yields and purity. One common approach involves the condensation of 3-amino-6-methoxyquinoline with 4-methoxybenzoyl chloride in the presence of a suitable base. This reaction forms an amide bond between the amino group of the quinoline and the carbonyl group of the benzoyl chloride, resulting in the formation of the desired product. Advanced synthetic methods have also been developed to optimize the yield and reduce side reactions, making the compound more accessible for large-scale production.
In terms of biological activity, 6-methoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone has shown promising results in preclinical studies. Research has demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Additionally, studies have explored its antiviral properties against various viral strains, including influenza and herpes simplex virus (HSV). The compound's ability to interfere with viral replication mechanisms suggests its potential as an antiviral agent.
One of the most exciting areas of research involving 6-methoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone is its anticancer activity. Preclinical studies have shown that this compound can selectively target cancer cells while sparing normal cells, reducing toxicity and side effects associated with traditional chemotherapy. Mechanistic studies have revealed that 6-methoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
The potential applications of 6-methoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone extend beyond its direct therapeutic uses. The compound's unique structure makes it an excellent scaffold for further chemical modifications and derivatization. Researchers are actively exploring various functional groups that can be introduced to enhance its potency, selectivity, and pharmacokinetic properties. These efforts aim to develop more effective drugs with improved therapeutic profiles.
In conclusion, 6-methoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone (CAS No. 769972-64-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for drug discovery programs targeting inflammatory diseases, viral infections, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for future advancements in healthcare.
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